4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide
Overview
Description
“4-Fluoro-2-(trifluoromethyl)phenol” is a compound with the molecular formula C7H4F4O . It’s a similar compound but not exactly the same as the one you’re asking about. Another related compound is “2-Nitro-4-(trifluoromethyl)phenol”, which is the major product of solution phase photodecomposition of fluorodifen .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(trifluoromethyl)phenol” is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-(trifluoromethyl)phenol” include a molecular weight of 180.0997 . For “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine”, it is a solid with a molecular weight of 276.21 .Scientific Research Applications
Electrophilic Trifluoromethylating Agents
4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide has been utilized in the synthesis of new electrophilic trifluoromethylating agents. These agents, such as S-(trifluoromethyl)phenyl-4-fluorophenylsulfonium triflate, are stable molecules prepared by treating phenyl trifluoromethyl sulfoxide with benzene derivatives. They demonstrate the ability to react under mild conditions with aromatic rings to produce trifluoromethylated compounds, offering potential applications in organic synthesis and chemical research (Yang, Kirchmeier, & Shreeve, 1998).
Fluorescent Probes for Biological Imaging
This compound has also played a role in the development of novel fluorescent probes, particularly for imaging hydrogen sulfide (H2S) in biological systems. Probes designed with this compound structures have shown large Stokes shifts and the capability to image H2S in cells and tissues, highlighting their utility in biomedical research and potential diagnostic applications (Zhu, Wu, Guo, & Wang, 2019).
Aryl Sulfides and Sulfones Synthesis
In chemical synthesis, aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides have been prepared via displacement reactions involving this compound derivatives. These reactions form the basis for synthesizing a variety of sulfides and sulfones, which are important intermediates in pharmaceuticals and agrochemicals (Egolf & Bilder, 1994).
Fluorination and Molecular Rearrangements
Research has also focused on the fluorination and molecular rearrangements of compounds related to this compound. Studies have investigated the fluorination reactions and the potential for creating novel fluorinated organic compounds, which are of interest in materials science and medicinal chemistry (Beaumont & Clark, 1991).
Polymeric Materials Development
The compound has contributed to the development of novel polymeric materials, such as poly(arylene ether sulfone)s, which contain pendant groups derived from this compound. These polymers exhibit high glass-transition temperatures and excellent thermal stability, making them suitable for high-performance applications in aerospace, electronics, and automotive industries (Li, Ding, Robertson, & Guiver, 2006).
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-2-nitro-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2S/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(15,16)17)7-11(12)18(19)20/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFNYQQQXSYZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363383 | |
Record name | 8P-822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55389-08-7 | |
Record name | 8P-822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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